Strontium isopropoxide

Catalog No.
S1899762
CAS No.
88863-33-6
M.F
C6H14O2S
M. Wt
205.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Strontium isopropoxide

CAS Number

88863-33-6

Product Name

Strontium isopropoxide

IUPAC Name

strontium;propan-2-olate

Molecular Formula

C6H14O2S

Molecular Weight

205.8 g/mol

InChI

InChI=1S/2C3H7O.Sr/c2*1-3(2)4;/h2*3H,1-2H3;/q2*-1;+2

InChI Key

OHULXNKDWPTSBI-UHFFFAOYSA-N

SMILES

CC(C)[O-].CC(C)[O-].[Sr+2]

Canonical SMILES

CC(C)[O-].CC(C)[O-].[Sr+2]

Precursor for Strontium-Based Materials

Strontium isopropoxide serves as a precursor for the synthesis of various strontium-containing materials. These materials hold promise for applications in diverse fields like electronics, catalysis, and optics.

  • Strontium Oxide (SrO)

    Strontium oxide is a versatile material with applications in high-temperature superconductors, solid oxide fuel cells, and optical coatings. Strontium isopropoxide readily decomposes to strontium oxide under controlled conditions [].

  • Strontium Hydroxide (Sr(OH)2)

    This compound finds use in phosphors, fire retardants, and Portland cement. Strontium isopropoxide reacts with water to form strontium hydroxide [].

  • Strontium Carbonate (SrCO3)

    Strontium carbonate is used in the production of ferrites and ceramics. It can be synthesized through the reaction of strontium isopropoxide with carbon dioxide [].

Catalyst Applications

Strontium isopropoxide demonstrates catalytic activity in certain chemical reactions. Research explores its potential for applications like:

  • Ring-Opening Polymerization

    Strontium isopropoxide can initiate the ring-opening polymerization of cyclic ethers, a process for creating various types of polymers [].

  • Organic Transformations

    Studies have investigated the use of strontium isopropoxide as a catalyst for organic reactions such as aldol condensation and epoxide ring-opening [].

Research into Thin Films and Coatings

Strontium isopropoxide is a valuable precursor for depositing thin films and coatings of strontium-based materials. These films have potential applications in:

  • Electronic Devices

    Strontium-containing thin films are being explored for use in transistors, capacitors, and other electronic components [].

  • Solar Cells

    Research is underway to develop strontium-based perovskite materials for efficient solar cell technologies [].

Other Research Areas

Strontium isopropoxide finds use in various other scientific research areas, including:

  • Preparation of Advanced Ceramics

    Strontium isopropoxide can be used to synthesize complex ceramic materials with tailored properties [].

  • Biomedical Research

    Studies have explored the potential use of strontium-based materials for bone regeneration applications.

Strontium isopropoxide is an organometallic compound with the molecular formula C6H14O2Sr\text{C}_6\text{H}_{14}\text{O}_2\text{Sr} and a molar mass of 205.79 g/mol. It appears as an off-white powder and is known for its solubility in various organic solvents, particularly alcohols, ketones, and ethers . This compound is sensitive to moisture and should be stored under controlled conditions to prevent hydrolysis. Strontium isopropoxide is primarily recognized for its role as a catalyst in organic synthesis, especially in polymerization reactions.

, notably:

  • Catalysis: It acts as a catalyst for the ring-opening polymerization of lactides and lactones. The compound facilitates the conversion of monomers into polymers with tailored properties .
  • Alcohol Etherification: It can also catalyze reactions such as alcohol etherification and alkyne alcohol coupling, enhancing the efficiency of these processes .

The reactivity of strontium isopropoxide stems from its ability to generate active alkoxide species upon reaction with moisture or other nucleophiles.

Strontium isopropoxide can be synthesized through several methods:

  • Direct Reaction with Isopropanol: The most common method involves heating metallic strontium with isopropanol in an inert atmosphere. This reaction produces strontium isopropoxide along with hydrogen gas .
    Sr+2 CH3 2CHOHSr OCH3 2+H2\text{Sr}+2\text{ CH}_3\text{ }_2\text{CHOH}\rightarrow \text{Sr OCH}_3\text{ }_2+\text{H}_2
  • Solvent-Assisted Methods: Variations of solvent-assisted synthesis can also be employed to enhance yield and purity by controlling reaction conditions more precisely.

Strontium isopropoxide has several notable applications:

  • Catalyst for Polymerization: It is widely used as a catalyst for the ring-opening polymerization of lactones and lactides, leading to the production of well-defined polyesters with specific molecular weights .
  • Materials Science: The compound serves as a precursor for synthesizing strontium-doped materials, such as strontium titanate and perovskite structures, which are crucial in electronics and photonics.
  • Organic Synthesis: Its catalytic properties extend to various organic transformations, making it valuable in synthetic chemistry.

Studies focusing on the interactions of strontium isopropoxide primarily emphasize its catalytic behavior. Research indicates that it can effectively initiate polymerization processes, demonstrating unique kinetics depending on the type of lactone used. Interaction studies often involve analyzing the resulting polymer's molecular weight distribution and reactivity profiles .

Strontium isopropoxide shares similarities with several other alkaline earth metal alkoxides. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
Calcium isopropoxideC6H14O2Ca\text{C}_6\text{H}_{14}\text{O}_2\text{Ca}Similar catalytic properties in polymerization
Barium isopropoxideC6H14O2Ba\text{C}_6\text{H}_{14}\text{O}_2\text{Ba}Higher reactivity; used in ceramics
Magnesium isopropoxideC6H14O2Mg\text{C}_6\text{H}_{14}\text{O}_2\text{Mg}Less stable; often used in organometallic synthesis

Uniqueness

Strontium isopropoxide stands out due to its high activity as a catalyst for specific types of polymerizations (e.g., lactide). Its ability to produce well-defined polymers with controlled molecular weight distributions differentiates it from other similar compounds. Furthermore, its role in producing strontium-doped materials enhances its significance in advanced material applications.

Combustion synthesis has emerged as a powerful method for preparing strontium-containing alkoxide precursors through high-temperature, rapid reactions. The combustion synthesis process involves exothermic reactions between metal nitrates and organic fuels, producing metal oxides that can subsequently be converted to alkoxide precursors [5] [6].

The optimal conditions for strontium oxide formation via combustion synthesis occur at a molar ratio of strontium nitrate to urea of 1:1 at 1000°C for 5 minutes [5]. This reaction involves the exothermic reaction of an organic fuel (urea) with strontium nitrate, producing strontium oxide through reduction processes. The balanced combustion reaction can be represented as:

2Sr(NO₃)₂ + 3NH₂-CO-NH₂ → 2SrO + 2NO₂ + 3CO₂ + 3N₂ + 2NH₃ + 3H₂O [5]

The combustion temperature reaches approximately 1350°C, with flame temperatures ranging from 700 to 1500°C depending on the specific reactants used [6] [7]. The presence of urea as a fuel enables the production of strontium oxide powders in remarkably short reaction times, typically within 5 minutes [5]. This rapid synthesis is particularly advantageous for industrial applications where time efficiency is paramount.

The combustion synthesis method offers several distinct advantages for alkoxide precursor preparation. The process produces very fine white powders with high surface areas, making them ideal for subsequent alkoxide formation reactions [5]. Additionally, the high reaction temperatures ensure complete conversion of precursor materials, eliminating residual impurities that could compromise the quality of the final alkoxide product.

Research has demonstrated that the combustion synthesis approach can be modified to include glucose as an additional fuel component, creating a modified low-temperature combustion synthesis method [8]. This variation allows for better control over reaction parameters and can produce precursor materials with enhanced reactivity for subsequent alkoxide formation.

Sol-Gel Processing for Thin-Film Fabrication

Sol-gel processing represents one of the most versatile and widely employed methodologies for strontium isopropoxide-based thin-film fabrication. This technique enables precise control over film composition, microstructure, and thickness through careful manipulation of hydrolysis and condensation reactions [9] [10] [11].

The sol-gel process for strontium-containing thin films typically involves the use of strontium alkoxide precursors in combination with other metal alkoxides to create complex oxide systems. For strontium titanate thin films, researchers have successfully employed strontium 2-ethylhexanoate [Sr[CH₃(CH₂)₃CH(C₂H₅)CO₂]₂] combined with titanium(IV) isopropoxide Ti[OCH(CH₃)₂]₄ as precursors [10] [11].

The sol-gel processing procedure involves several critical steps for optimal thin-film formation. First, precursor solutions are prepared under controlled atmospheric conditions to prevent premature hydrolysis. The strontium alkoxide precursor is dissolved in appropriate solvents, typically alcohols, to create a homogeneous solution [12] [13]. Transparent and crack-free films are then fabricated on pre-cleaned substrates through spin-coating techniques.

Thermal treatment parameters play a crucial role in determining the final film properties. As-deposited films are typically amorphous, requiring annealing at temperatures between 450°C and 850°C to achieve crystallization [10] [11]. For strontium titanate films, crystalline cubic phase structures are obtained after annealing at 550°C for one hour in air, with grain sizes ranging from 26.4 to 35.2 nanometers depending on the specific annealing temperature [10].

The sol-gel methodology offers exceptional control over film thickness and uniformity. Single-coating processes can produce films with thicknesses of approximately 0.4 micrometers, while multiple coating cycles enable the fabrication of thicker films with maintained uniformity [14]. The process also allows for the incorporation of dopants and the creation of complex multi-component oxide systems through careful precursor selection.

For strontium bismuth tantalate ferroelectric films, researchers have developed single alkoxide sol-gel precursor solutions using 2-methoxyethanol as the solvent system [12] [15]. These precursors demonstrate excellent chemical homogeneity, as evidenced by nuclear magnetic resonance spectroscopy showing only one set of alkoxy groups, indicating uniform chemical environments in solution [12].

Metal-Organic Chemical Vapor Deposition (MOCVD) Approaches

Metal-Organic Chemical Vapor Deposition represents a sophisticated approach for utilizing strontium isopropoxide as a precursor for high-quality thin-film deposition. The MOCVD process requires careful optimization of precursor volatility, thermal stability, and decomposition characteristics to achieve uniform film growth [16] [17] [18].

Single-source precursor development has been a major focus in MOCVD research involving strontium alkoxides. Heterometallic mixed-ligand complexes such as Sr₂Ti₂(β-diket)₄(OR)₈(ROH)ₓ have been investigated as potential single-source precursors for strontium titanate deposition [16]. However, mass-spectrometric studies reveal that these species do not function as true single-source precursors, as they release homometallic species during evaporation rather than maintaining stoichiometric composition.

The stability of alkoxide ligands significantly influences precursor performance in MOCVD applications. Historically, the first discovered representative of the heterometallic family, the secondary alkoxide derivative Sr₂Ti₂(thd)₄(O(i)Pr)₈, demonstrates unexpected instability, transforming in solution into Sr₂Ti(thd)₄(O(i)Pr)₄((i)PrOH) [16]. This transformation explains difficulties in maintaining correct stoichiometry when using isopropoxide precursors.

Primary alkoxide complexes, such as Sr₂Ti₂(thd)₄(OR)₈(ROH)₂ where R = Et, (n)Pr, also exhibit instability, yielding Sr₄Ti₂(thd)₄(OR)₈(ROH)₂ upon decomposition [16]. In contrast, the iso-derivative Sr₂Ti₂(thd)₄(O(i)Bu)₈ demonstrates superior solution stability and more uniform evaporation characteristics, making it suitable for long-term experiments under industrial process conditions.

Liquid injection MOCVD has emerged as a particularly effective approach for utilizing strontium alkoxide precursors. This technique accommodates precursors that may have limited volatility under conventional MOCVD conditions [19] [20]. The liquid injection method allows for precise control over precursor delivery rates and enables the use of more complex molecular precursors that might decompose under traditional sublimation conditions.

For strontium-tantalate and strontium-niobate systems, single-source alkoxide precursors [Sr{Ta(OEt)₅(dmae)}₂] and [Sr{Nb(OEt)₅(dmae)}₂] (where dmae = OCH₂CH₂NMe₂) have been successfully employed in both MOCVD and Atomic Layer Deposition applications [20]. These precursors demonstrate optimized decomposition temperatures for stoichiometric film formation, with optimal deposition conditions identified for both SrTa₂O₆ and SrNb₂O₆ phases.

The optimization of strontium titanate thin films through MOCVD has been extensively studied, with particular attention to mass flow rates and total gas flow rates [18]. Research has demonstrated significant improvements in film quality through systematic investigation of deposition parameters, including substrate temperature, precursor concentration, and carrier gas flow rates.

Co-precipitation and Hydrothermal Techniques

Co-precipitation methodologies offer an alternative approach for preparing strontium-containing materials that can subsequently be converted to alkoxide precursors or used directly in materials synthesis applications. This technique provides excellent control over particle size, morphology, and chemical composition through careful manipulation of precipitation conditions [21] [22].

The co-precipitation process for strontium-titanium systems involves the reaction of strontium hydroxide with titanium isopropoxide to produce powders with compositions SrₓTiO₂₊ₓ (where x = 0, 0.02, 0.11, 0.42, and 1) [21]. This method enables the preparation of materials across a wide compositional range, from pure titanium dioxide to stoichiometric strontium titanate.

Characterization studies reveal that strontium incorporation significantly influences the crystallization behavior of the resulting materials. Strontium is found to inhibit anatase crystallization, sintering, and transformation to rutile phases [21]. The presence of strontium leads to surface modification, with strontium preferentially deposited at anatase surfaces, resulting in decreased surface acidity and increased surface basicity.

For stoichiometric strontium titanate (x = 1), the co-precipitation method produces truly cubic perovskite phases at room temperature with high surface areas [21]. The surface of these materials is definitively basic, with predominantly strontium and oxygen ions exposed at the surface, along with hydrogen impurities distributed throughout the bulk structure.

Hydrothermal synthesis techniques have been successfully employed for the preparation of strontium-containing hexaferrite materials, demonstrating the versatility of solution-based methods for complex oxide synthesis [23]. The hydrothermal approach involves conducting reactions in autoclave systems at elevated temperatures, typically ranging from 120°C to 250°C, under autogenous pressure conditions.

The hydrothermal methodology offers several advantages for strontium compound synthesis. The technique provides enhanced crystal growth kinetics compared to conventional precipitation methods, resulting in materials with improved crystallinity and reduced defect concentrations [24]. Additionally, hydrothermal conditions enable the synthesis of metastable phases that may not be accessible through other preparation routes.

Research has demonstrated that alkali environment and metal ion concentrations significantly influence phase composition and grain growth during hydrothermal synthesis [23]. Initial alkali concentration serves as a key factor affecting phase composition, with suitable alkaline conditions enhancing ferrite nucleation while simultaneously inhibiting the formation of undesired by-products such as α-Fe₂O₃.

The strontium ion concentration plays a critical role in controlling nucleation behavior and final particle characteristics. Increased initial concentrations of strontium ions improve hexaferrite nucleation and reduce grain size, consequently affecting the magnetic performance of the resulting materials [23]. When ferric ion to strontium ion ratios are maintained constant, average grain size remains relatively stable with varying iron concentrations, attributed to high levels of strontium and hydroxyl ions in the reaction system.

Purification Strategies for High-Purity Applications

The purification of strontium isopropoxide to achieve high-purity specifications requires sophisticated separation and refinement techniques. Vacuum distillation represents the most widely employed industrial method for metal alkoxide purification, taking advantage of the relatively low boiling points characteristic of these compounds [25] [26] [27].

Vacuum distillation purification of metal alkoxides operates under reduced pressure conditions, typically ranging from 0.1 to 3 mmHg, with temperatures maintained between 132°C and 136°C [25]. This combination of reduced pressure and moderate temperature enables the separation of the desired alkoxide product from higher-boiling impurities while minimizing thermal decomposition.

The purification process involves several sequential steps to achieve ultra-high purity levels. Initial crude alkoxide materials are subjected to vacuum distillation, where the alkoxide vapors are selectively evaporated and subsequently condensed to form purified products [25]. The process can be repeated multiple times through rectification procedures to achieve impurity levels below 10 ppm (0.001% by mass).

Advanced purification strategies incorporate adsorption-based separation techniques to remove trace metallic impurities that may not be effectively separated through distillation alone [27]. Active mesoporous alumina adsorbents with high specific surface areas (450 m²/g) and purities exceeding 99.9% have been employed as selective adsorbents for removing transition metal impurities from alkoxide solutions.

The adsorption-vacuum distillation combined approach demonstrates superior performance compared to traditional vacuum distillation methods [27]. While conventional vacuum distillation can produce alkoxide products with visible green coloration indicating residual impurities, the combined adsorption-distillation process yields colorless, clear solutions characteristic of high-purity alkoxide materials.

Crystallization-based purification represents an alternative approach for achieving high-purity strontium isopropoxide. The compound exhibits a decomposition point at 130°C, which can be utilized for purification through controlled crystallization processes [2] [28]. This temperature represents a critical parameter for handling and processing, as heating beyond this point leads to decomposition rather than simple phase transitions.

The crystallization approach involves dissolving crude strontium isopropoxide in appropriate solvents under controlled atmospheric conditions, followed by controlled precipitation through temperature or solvent composition manipulation. This method is particularly effective for removing organic impurities and achieving specific crystal morphologies suitable for particular applications.

Sublimation techniques have been explored for the purification of related strontium compounds, particularly those intended for chemical vapor deposition applications [29]. These techniques involve the direct transition from solid to vapor phase under controlled temperature and pressure conditions, enabling the separation of volatile strontium compounds from non-volatile impurities.

The selection of appropriate purification strategies depends critically on the intended application and required purity specifications. For electronic and optical applications requiring ultra-high purity materials, multi-step purification sequences combining distillation, adsorption, and crystallization techniques may be necessary to achieve the stringent purity requirements [25] [30].

Quality control and analytical verification represent essential components of high-purity purification strategies. Advanced characterization techniques including inductively coupled plasma mass spectrometry, X-ray photoelectron spectroscopy, and nuclear magnetic resonance spectroscopy are employed to verify purity levels and identify residual impurities [31]. These analytical methods enable the optimization of purification parameters and ensure consistent product quality for critical applications.

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H252 (100%): Self-heating in large quantities;
may catch fire [Warning Self-heating substances and mixtures];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Dates

Modify: 2023-08-16

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